molecular formula C18H16Cl3N3O3S B3823354 4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

Cat. No.: B3823354
M. Wt: 460.8 g/mol
InChI Key: FSJAMTZSOTVYMB-UHFFFAOYSA-N
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Description

4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a complex organic compound with a molecular formula of C18H15Cl3N3O3S . This compound is characterized by its unique structure, which includes a trichloromethyl group, a phenylacetyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves multiple steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylacetyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar compounds to 4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid include:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.

Properties

IUPAC Name

4-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O3S/c19-18(20,21)16(23-14(25)10-11-4-2-1-3-5-11)24-17(28)22-13-8-6-12(7-9-13)15(26)27/h1-9,16H,10H2,(H,23,25)(H,26,27)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJAMTZSOTVYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
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4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
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4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
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4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
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4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
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4-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

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